

Application Notes and Protocols: 2-tert-Butylcyclohexyl Acetate in Organic Synthesis

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Compound of Interest

Compound Name: 2-tert-Butylcyclohexyl acetate

Cat. No.: B037660

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-Butylcyclohexyl acetate is a versatile organic compound widely recognized for its characteristic fruity and woody aroma, leading to its extensive use in the fragrance and flavor industries.[1][2] Beyond its sensory applications, this ester serves as a notable intermediate and stereodirecting agent in organic synthesis. This document provides detailed application notes and experimental protocols for the use of **2-tert-butylcyclohexyl acetate**, with a focus on its synthesis and its role in stereoselective reactions. The content is tailored for researchers, scientists, and professionals in drug development who may utilize this compound in their synthetic endeavors.

Physical and Chemical Properties

2-tert-Butylcyclohexyl acetate is a colorless liquid at room temperature.[3] It exists as a mixture of cis and trans isomers, with the cis isomer generally possessing a more potent aroma. The physical and chemical properties of the isomeric mixture are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₂₂ O ₂	[3]
Molecular Weight	198.31 g/mol	[3]
CAS Number	88-41-5	[3]
Appearance	Colorless liquid	[3]
Boiling Point	220-222 °C	[3]
Density	0.941 g/cm ³	[3]
Refractive Index (n _{20/D})	1.450 - 1.455	[3]
Solubility	Insoluble in water; soluble in organic solvents like ethanol.	[4]

Applications in Organic Synthesis

While the primary commercial application of **2-tert-butylcyclohexyl acetate** is in the fragrance industry, it holds specific and valuable roles in organic synthesis.

Stereodirecting Agent in the Synthesis of cis-2-tert-Butylcyclohexanol

A key application of **2-tert-butylcyclohexyl acetate** is its use as an additive in the catalytic hydrogenation of 2-tert-butylphenol to achieve high diastereoselectivity for the cis-isomer of 2-tert-butylcyclohexanol. The presence of **2-tert-butylcyclohexyl acetate** in the reaction mixture has been shown to significantly enhance the formation of the cis-alcohol, a valuable precursor for the synthesis of the more desirable cis-**2-tert-butylcyclohexyl acetate** fragrance. A patented method describes that the addition of this acetate can lead to a cis:trans isomer ratio of up to 95:5.[5]

This protocol is adapted from patent literature describing the synthesis of cis-2-tert-butylcyclohexanol.[5]

Materials:

- 2-tert-Butylphenol
- **2-tert-Butylcyclohexyl acetate**
- Raney Nickel-Iron catalyst
- Pressurized reaction vessel (autoclave) with stirring mechanism
- Hydrogen gas source

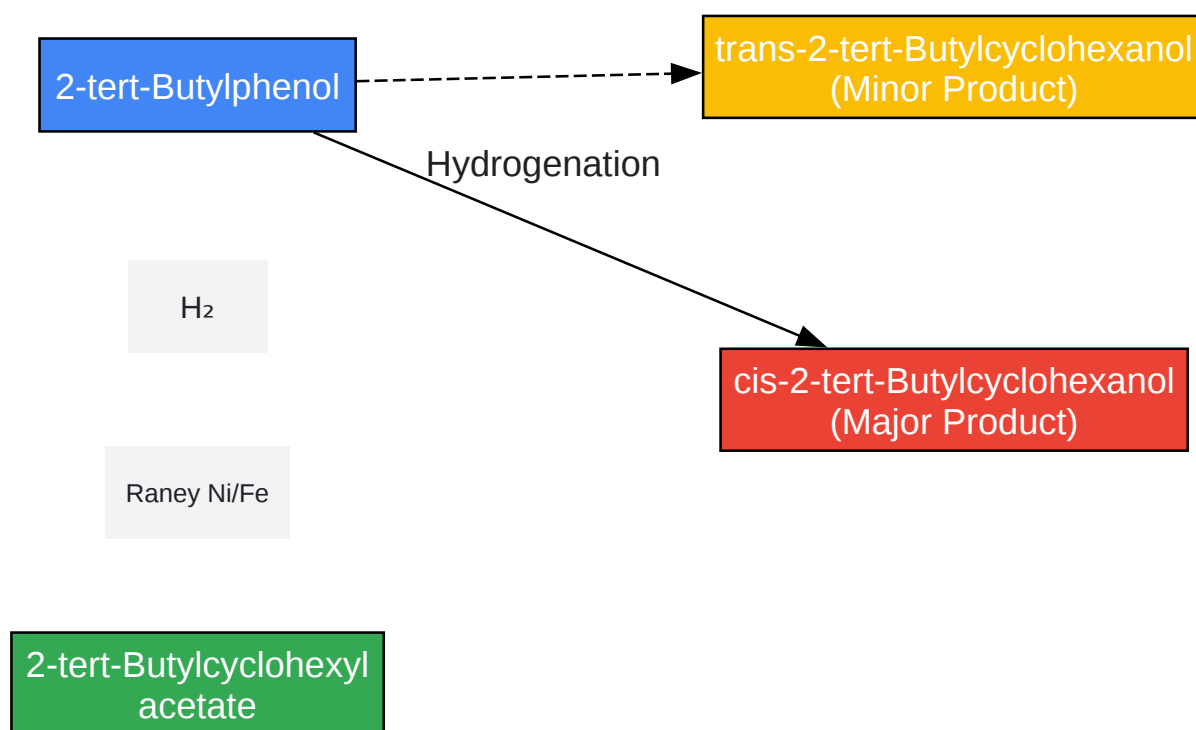
Procedure:

- In a pressure vessel equipped with a stirrer, charge 2-tert-butylphenol and **2-tert-butylcyclohexyl acetate** in a weight ratio of approximately 7-9:1.
- Add the Raney Nickel-Iron catalyst. The weight ratio of the catalyst to 2-tert-butylphenol should be in the range of 0.01-0.03:1.
- Seal the vessel and purge with hydrogen gas.
- Pressurize the vessel with hydrogen to 10-20 bar.
- Heat the mixture to 90-130 °C with continuous stirring.
- Maintain the reaction under these conditions for 5-20 hours.
- After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
- The crude reaction mixture contains cis-2-tert-butylcyclohexanol, trans-2-tert-butylcyclohexanol, and unreacted **2-tert-butylcyclohexyl acetate**.
- The catalyst is removed by filtration, decantation, or centrifugation.
- The resulting mixture can be purified by distillation to isolate the desired cis-2-tert-butylcyclohexanol.

Quantitative Data from an Exemplary Reaction:[5]

Parameter	Value
2-tert-Butylphenol	520 g
2-tert-Butylcyclohexyl acetate	80 g
Raney Nickel-Iron Catalyst	17 g
Hydrogen Pressure	20 bar
Reaction Temperature	130 °C (10 h) then 100 °C (3 h)
Product Composition (GC Analysis)	84.1% cis-2-tert-butylcyclohexanol, 4.6% trans-2-tert-butylcyclohexanol, 10.5% cis-2-tert-butylcyclohexyl acetate
cis:trans Ratio of 2-tert-Butylcyclohexanol	~95:5

Reaction Scheme: Stereoselective Hydrogenation

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Caption: Stereoselective hydrogenation of 2-tert-butylphenol.

Synthesis of 2-tert-Butylcyclohexyl Acetate

2-tert-Butylcyclohexyl acetate is typically synthesized via the esterification of 2-tert-butylcyclohexanol with acetic anhydride or acetic acid. This reaction can be catalyzed by acids or bases.

This protocol is a general method based on procedures found in the literature.^[6]

Materials:

- 2-tert-Butylcyclohexanol (verdol)
- Acetic anhydride
- Anhydrous sodium acetate (catalyst)
- Round-bottom flask with reflux condenser
- Heating mantle
- Separatory funnel
- Drying agent (e.g., anhydrous magnesium sulfate)
- Distillation apparatus

Procedure:

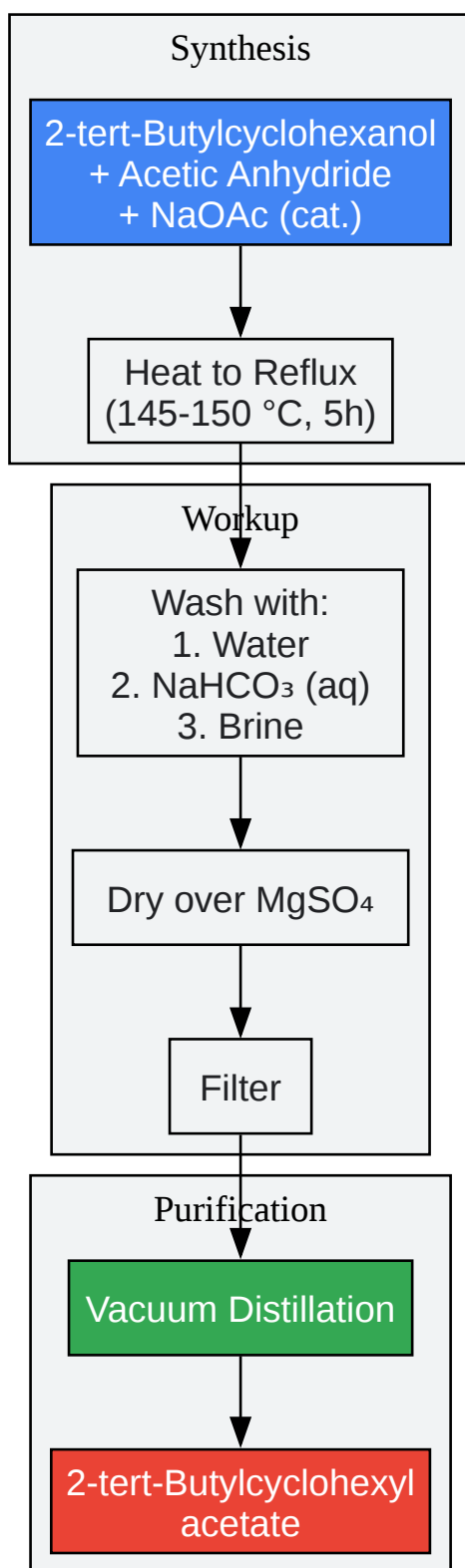
- In a round-bottom flask, combine 2-tert-butylcyclohexanol and acetic anhydride. A molar excess of acetic anhydride is typically used.
- Add a catalytic amount of anhydrous sodium acetate.
- Heat the mixture to reflux (approximately 145-150 °C) for several hours (e.g., 5 hours) to ensure the reaction goes to completion.
- Cool the reaction mixture to room temperature.

- Transfer the mixture to a separatory funnel and wash successively with water, a dilute solution of sodium bicarbonate (to neutralize excess acetic anhydride and acetic acid), and brine.
- Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Filter to remove the drying agent.
- The crude product can be purified by vacuum distillation to yield pure **2-tert-butylcyclohexyl acetate**.

Quantitative Data from a Representative Synthesis:[6]

Reactant/Product	Amount
2-tert-Butylcyclohexanol (verdol)	295-305 g
Anhydrous Sodium Acetate	15-25 g
Acetic Anhydride	205-215 g
Reaction Temperature	145-150 °C
Reaction Time	5 hours
Yield of 2-tert-Butylcyclohexyl acetate	370-380 g

Experimental Workflow: Synthesis of **2-tert-Butylcyclohexyl Acetate**



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